7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide -

7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Catalog Number: EVT-3591541
CAS Number:
Molecular Formula: C21H18N4OS
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formylated Active Proton Compounds: This method utilizes ultrasound irradiation and potassium hydrogen sulfate as a catalyst to facilitate the reaction between aminopyrazoles and various formylated active proton compounds, leading to the formation of pyrazolo[1,5-a]pyrimidines. []
  • α-Haloketones or α-Haloaldehydes: Reacting aminopyrazoles with α-haloketones or α-haloaldehydes provides another efficient route to synthesize substituted pyrazolo[1,5-a]pyrimidines. []
  • Three-Component One-Pot Synthesis: A more recent approach involves a one-pot reaction using aminopyrazole derivatives, nitroethanones, and aryl aldehydes in the presence of boric acid as a catalyst. This method offers advantages like mild reaction conditions, good yields, and operational simplicity. []
Molecular Structure Analysis
  • The fused pyrazole and pyrimidine rings in these compounds generally adopt a nearly planar conformation. [, ]
  • The substituents on the pyrazolo[1,5-a]pyrimidine core can influence the dihedral angles between the core and other aromatic rings attached to it, affecting the overall molecular geometry. [, ]
  • Intramolecular and intermolecular interactions, such as hydrogen bonding (N—H⋯N, C—H⋯O) and π-π stacking interactions, play a crucial role in governing the crystal packing and supramolecular architectures of these compounds. [, ]
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms on the pyrazole or pyrimidine ring can be alkylated using alkyl halides or other alkylating agents, enabling the fine-tuning of their physicochemical and biological properties. []
  • Sulfonylation: Introducing sulfonyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine core is another common modification strategy, often employed to modulate their pharmacological activity. []
  • Halogenation: Halogenation reactions, typically bromination or chlorination, allow for the incorporation of halogen atoms, which can serve as handles for further functionalization through cross-coupling reactions or nucleophilic substitutions. []
Mechanism of Action
  • Inhibition of Phosphodiesterase 2A (PDE2A): Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent and selective inhibitory activity against PDE2A, an enzyme responsible for the degradation of cyclic nucleotides like cyclic guanosine monophosphate (cGMP). This inhibition leads to increased cGMP levels in the brain, potentially offering therapeutic benefits in treating cognitive impairments associated with neuropsychiatric and neurodegenerative disorders. []
  • Antagonism of Serotonin 5-HT6 Receptors: Some pyrazolo[1,5-a]pyrimidines, particularly those bearing specific substituents like arylsulfonyl and methylthio groups, have shown promising antagonistic activity towards serotonin 5-HT6 receptors. These receptors are implicated in cognitive function and memory, and their antagonism could offer new avenues for treating cognitive deficits. []
Applications
  • Medicinal Chemistry: This class of compounds holds significant promise for developing novel therapeutics for various diseases, including:
    • Neurological Disorders: Their potential as PDE2A inhibitors and 5-HT6 receptor antagonists makes them attractive targets for developing drugs to treat cognitive impairments associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. [, ]
    • Cancer: Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity, warranting further investigation for developing novel chemotherapeutic agents. []
    • Inflammatory Diseases: Their anti-inflammatory properties make them potential candidates for treating inflammatory conditions like arthritis and inflammatory bowel disease. []

Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

    Compound Description: This compound features a fused pyrazole and pyrimidine ring system, nearly coplanar with a phenyl ring at the 5-position. The key structural difference from the target compound is the presence of an ethyl ester group at the 2-position instead of the N-[2-(methylthio)phenyl]carboxamide group. Crystallographic analysis of this compound reveals the formation of inversion dimers via C—H⋯O hydrogen bonds and a three-dimensional network through C—H⋯N interactions and π–π contacts [].

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. The presence of a phenyl ring at the 5-position further highlights the structural similarity. The study of its crystal structure provides valuable insights into potential intermolecular interactions that might influence the properties of the target compound [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (TAK-915)

    Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. This compound exhibits promising therapeutic potential for cognitive enhancement in neuropsychiatric and neurodegenerative disorders. Notably, it effectively increases cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

    Relevance: Although structurally distinct from 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, TAK-915 belongs to the same pyrazolo[1,5-a]pyrimidine class of compounds. Exploring the structure-activity relationship of TAK-915 within this chemical class could provide valuable insights for designing and developing novel compounds with improved PDE2A inhibitory activity, including potential analogs of the target compound [].

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

    Compound Description: This compound demonstrates pronounced dose-dependent vasodilator activity, making it a potential candidate for developing new vasodilator drugs [].

    Relevance: While this compound features a pyrazolo[1,5-a]triazine core instead of the pyrazolo[1,5-a]pyrimidine of 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, the presence of the shared pyrazolo[1,5-a] moiety and the 7-methyl substitution makes it relevant. Understanding the structure-activity relationship of this vasodilator, particularly the influence of the dichloromethyl and furan-2-yl substituents, could offer insights for exploring the pharmacological potential of similarly substituted pyrazolo[1,5-a]pyrimidines, including analogs of the target compound [].

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

    Compound Description: Similar to its furan-2-yl analog, this compound exhibits significant dose-dependent vasodilator effects, suggesting potential for vasodilator drug development [].

    Relevance: This compound shares the pyrazolo[1,5-a]triazine core and the 7-methyl substitution with the previously discussed 2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine. The difference lies in the presence of a pyridin-3-yl substituent instead of a furan-2-yl group. Comparing the vasodilator activities of both compounds highlights the potential impact of different heterocyclic substituents on the pyrazolo[1,5-a]triazine core. This comparison could guide the exploration of analogous substitutions on the pyrazolo[1,5-a]pyrimidine scaffold of the target compound, potentially leading to the discovery of new derivatives with desirable vasodilatory properties [].

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6a)

    Compound Description: This compound is an antipyrinyl-pyrazolo[1,5-a]pyrimidine hybrid synthesized through a reaction involving aminopyrazole and formylated active proton compounds. Notably, compound 6a has undergone X-ray crystallographic studies, providing detailed structural information [].

    Relevance: Although this compound differs significantly in overall structure from 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, it highlights the use of pyrazolo[1,5-a]pyrimidine as a scaffold in designing and synthesizing bioactive molecules. Additionally, the detailed structural insights from the X-ray crystallographic analysis of 6a can offer valuable information for understanding the structural properties and potential modifications of similar pyrazolo[1,5-a]pyrimidine derivatives, including the target compound [].

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

    Compound Description: Similar to other compounds discussed, this molecule features a nearly coplanar fused pyrazole and pyrimidine ring system. Notably, it exhibits a dihedral angle of 16.21° between the fused ring system and a phenyl ring at the 2-position [].

    Relevance: This compound exhibits significant structural similarity to 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. Both compounds share the core pyrazolo[1,5-a]pyrimidine system and possess a phenyl ring at the 2-position. The presence of a bromo-methyl substituted phenyl group in this compound, compared to the methylthiophenyl group in the target compound, highlights potential modifications at the 2-position that could be explored for structure-activity relationship studies [].

    Compound Description: This compound exhibits remarkable potency as a 5-HT6 receptor antagonist, with a Ki value of 700 pM [].

    Relevance: This compound highlights the potential of pyrazolo[1,5-a]pyrimidines as potent 5-HT6 receptor antagonists. While structurally different from 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, this compound's high activity emphasizes the importance of exploring the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives, potentially revealing opportunities for developing novel therapeutic agents within this chemical class, including analogs of the target compound, for various neurological disorders [].

    Compound Description: This compound demonstrates potent 5-HT6 receptor antagonist activity, with a Ki value of 700 pM [].

    Relevance: Sharing the same core structure and pharmacological activity as 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-7-amine, this compound further strengthens the potential of pyrazolo[1,5-a]pyrimidines as a promising class for 5-HT6 receptor antagonist development. Its structural similarity to 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-7-amine, with the addition of three methyl groups, provides insights into potential structure-activity relationships within this chemical class, which can guide the development of novel analogs of the target compound with enhanced 5-HT6 receptor antagonism for therapeutic applications [].

5,6,9-Trimethyl-2-(methylthio)-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pteridine

    Compound Description: This compound represents a novel hydrogenated pyrazolo[1,5-a]pteridine derivative exhibiting 5-HT6 receptor antagonist activity, although with a lower potency (Ki = 14.4 nM) compared to its non-hydrogenated counterparts [].

    Relevance: Despite being a hydrogenated pyrazolo[1,5-a]pteridine, this compound's structural resemblance to the pyrazolo[1,5-a]pyrimidine core of 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, particularly the shared 2-(methylthio)-3-(phenylsulfonyl) substitution pattern, offers valuable insights. This compound's activity, although lower, highlights the potential of modifying the pyrazolo[1,5-a]pyrimidine core while retaining biological activity. This finding paves the way for exploring novel structural variations of the target compound, including hydrogenated derivatives, for potential 5-HT6 receptor antagonist activity [].

5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo [1,5-a] pyrimidine-3-carboxamide

    Compound Description: This compound represents a series of novel derivatives synthesized through a one-pot reaction involving a 5-amino-pyrazole-4-carboxamide, a nitroethanone, and aryl aldehydes [].

    Relevance: While this compound differs structurally from 7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, it belongs to the same pyrazolo[1,5-a]pyrimidine class. The presence of the 2-(methylthio) group and the phenyl ring at the 7-position highlights structural similarities. Exploring the synthetic methodologies and biological activities of these derivatives could provide valuable insights for developing novel analogs of the target compound with potentially improved pharmacological properties [].

Properties

Product Name

7-methyl-N-[2-(methylthio)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

IUPAC Name

7-methyl-N-(2-methylsulfanylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H18N4OS/c1-14-12-17(15-8-4-3-5-9-15)22-20-13-18(24-25(14)20)21(26)23-16-10-6-7-11-19(16)27-2/h3-13H,1-2H3,(H,23,26)

InChI Key

DXEDEWZXBRJFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC=CC=C3SC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.